Z-Tyr-ile-OH
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Overview
Description
It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the tyrosine residue . This compound is commonly used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-ile-OH typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino group of tyrosine during the synthesis . The following steps outline the general procedure:
Attachment to Resin: The tyrosine residue is attached to the resin using a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Z protecting group is removed using trifluoroacetic acid (TFA).
Coupling: The isoleucine residue is coupled to the deprotected tyrosine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and HOBt.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Z-Tyr-ile-OH undergoes various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can be used to remove protecting groups or reduce disulfide bonds in peptides.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group of tyrosine.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Substitution: Phenolic hydroxyl groups can be substituted using reagents like diazonium salts.
Major Products
The major products formed from these reactions include oxidized tyrosine derivatives, reduced peptides, and substituted tyrosine residues .
Scientific Research Applications
Z-Tyr-ile-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It serves as a building block for studying protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of peptide-based materials and biopolymers
Mechanism of Action
The mechanism of action of Z-Tyr-ile-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The tyrosine residue can undergo post-translational modifications, such as phosphorylation, which can affect signaling pathways and molecular interactions . The isoleucine residue contributes to the hydrophobicity and stability of the peptide.
Comparison with Similar Compounds
Similar Compounds
Z-Tyr-OH: A similar compound with only the tyrosine residue protected by the Z group.
Z-Tyr-Ser-OH: A compound with serine instead of isoleucine.
Z-Tyr-Val-OH: A compound with valine instead of isoleucine.
Uniqueness
Z-Tyr-ile-OH is unique due to the presence of both tyrosine and isoleucine residues, which provide a balance of hydrophilic and hydrophobic properties. This combination allows for versatile applications in peptide synthesis and research .
Properties
CAS No. |
50903-76-9 |
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Molecular Formula |
C23H28N2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-3-15(2)20(22(28)29)25-21(27)19(13-16-9-11-18(26)12-10-16)24-23(30)31-14-17-7-5-4-6-8-17/h4-12,15,19-20,26H,3,13-14H2,1-2H3,(H,24,30)(H,25,27)(H,28,29)/t15-,19-,20-/m0/s1 |
InChI Key |
OSLWPNZZCNJZTH-YSSFQJQWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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